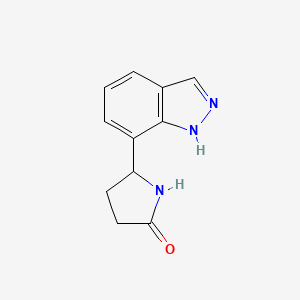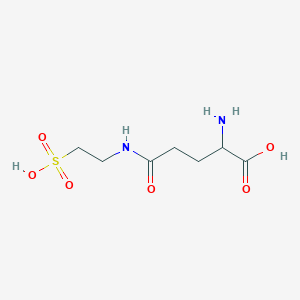
(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Glutaurine can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the use of protecting groups and coupling methods to form the peptide bond between glutamic acid and taurine . Enzymatic preparation utilizes the selective transpeptidation action of gamma-glutamyltransferase on L-glutamine, glutathione, or other glutamine donors .
Industrial Production Methods: Industrial production of glutaurine typically involves the enzymatic method due to its specificity and efficiency. The enzyme gamma-glutamyltransferase facilitates the formation of glutaurine from taurine and glutamine donors under controlled conditions .
化学反応の分析
Types of Reactions: Glutaurine undergoes various chemical reactions, including:
Oxidation: Glutaurine can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert glutaurine into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Glutaurine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and enzymatic reactions.
Biology: Investigated for its role in neurotransmission and its effects on emotional arousal and anxiety.
Medicine: Explored for its antiepileptic, antiamnesia, and anxiolytic properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用機序
Glutaurine exerts its effects by modulating neurotransmission in the central nervous system. It acts as an endogenous modulator in excitatory aminoacidergic neurotransmission, potentially through N-methyl-D-aspartic acid receptors . Glutaurine’s anxiolytic and antiepileptic effects are synergistic with diazepam, reducing aversion, phobia, and anxiety levels .
類似化合物との比較
Taurine: An amino acid involved in various physiological functions, including bile salt formation and osmoregulation.
Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for the synthesis of other amino acids.
Gamma-Glutamylcysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness of Glutaurine: Glutaurine is unique due to its dual composition of glutamic acid and taurine, which imparts both excitatory and inhibitory properties. Its ability to mimic diazepam and its role in modulating neurotransmission make it distinct from other similar compounds .
特性
IUPAC Name |
2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUDTHMEITUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866569 |
Source


|
| Record name | N-(2-Sulfoethyl)glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
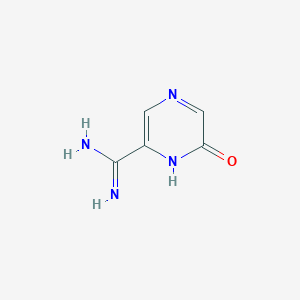
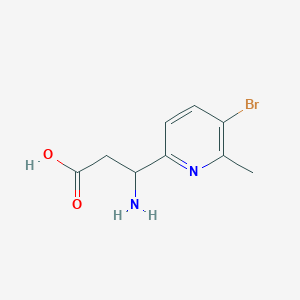
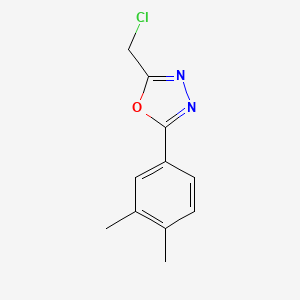
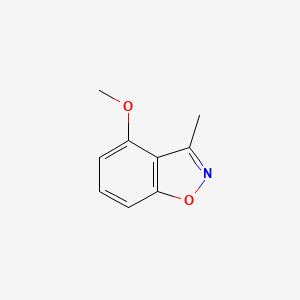
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)
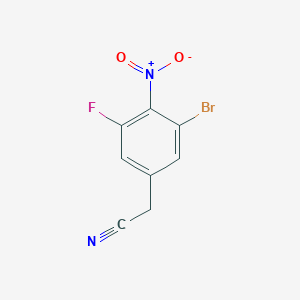
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
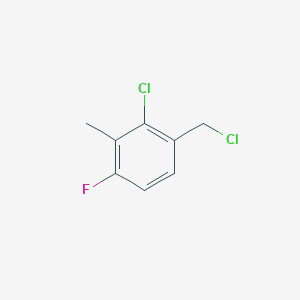
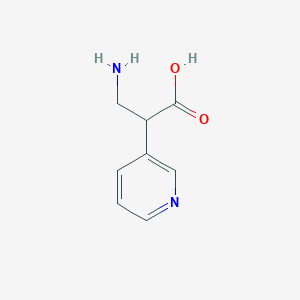
![8-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12969312.png)
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde](/img/structure/B12969313.png)
